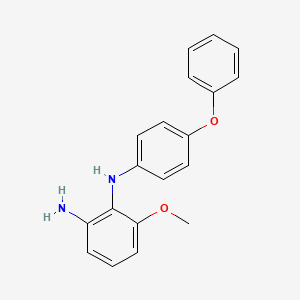

6-methoxy-N1-(4-phenoxyphenyl)benzene-1,2-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of N-arylbenzene-1,2-diamines has been studied. The irradiation of 4-methoxyazobenzenes in DMF containing 0.5 M hydrochloric acid provided N2-aryl-4-methoxybenzene-1,2-diamines as the major product .Molecular Structure Analysis

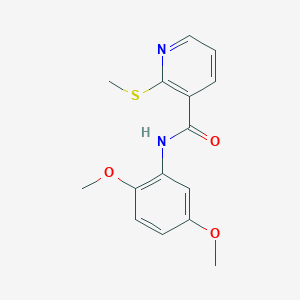

The molecular structure of “6-methoxy-N1-(4-phenoxyphenyl)benzene-1,2-diamine” is based on the molecular formula C19H18N2O2. The InChI code for this compound is 1S/C19H18N2O2/c1-22-18-9-5-8-17(20)19(18)21-14-10-12-16(13-11-14)23-15-6-3-2-4-7-15/h2-13,21H,20H2,1H3.Chemical Reactions Analysis

The solvent-controllable photoreaction of 4-methoxyazobenzenes to afford 1-aryl-1H-benzimidazoles or N-arylbenzene-1,2-diamines has been studied . The irradiation of 4-methoxyazobenzenes in DMF containing 0.5 M hydrochloric acid provided N2-aryl-4-methoxybenzene-1,2-diamines as the major product .Physical And Chemical Properties Analysis

The physical form of “6-methoxy-N1-(4-phenoxyphenyl)benzene-1,2-diamine” is solid. It has a molecular weight of 306.36.Scientific Research Applications

Aggregation-Induced Enhanced Emission

6-methoxy-N1-(4-phenoxyphenyl)benzene-1,2-diamine and its analogs have been explored for their aggregation-induced emission enhancement (AIEE) characteristics. For example, a study synthesized N,N′-bis(4-methoxysalicylide)benzene-1,4-diamine, which exhibited strong emission in protic solvents due to its intramolecular hydrogen bonding and orderly packing in the aggregated state, suggesting potential applications in fluorescence sensing of volatile organic solvents (Wu et al., 2015).

Reactivity and Substituent Effects

Research into substituent effects on the reactivity of benzene-1,4-diamines has shown that electron-withdrawing groups can affect the rate of oxidation and coupling reactions. This provides insight into the chemical behavior of similar compounds, potentially influencing the design of new materials or chemical sensors (Bailey et al., 2017).

Flame Retardancy in Epoxy Resins

Phosphorus-containing flame retardants based on symmetric diamines, including those structurally related to 6-methoxy-N1-(4-phenoxyphenyl)benzene-1,2-diamine, have been synthesized and applied in epoxy resins. These compounds, serving as co-curing agents, imparted excellent flame retardancy to the resins, a characteristic attributed to a nitrogen-phosphorus synergistic effect (Sun & Yao, 2011).

Fluorescent Supramolecular Liquid Crystalline Polymers

Studies have also explored the synthesis of supramolecular liquid crystalline polymers using monomers terminated with nucleobases that form thermotropic liquid crystalline phases when mixed. These findings highlight the potential of benzene-1,2-diamine derivatives in creating novel materials with unique optical and structural properties (Sivakova & Rowan, 2003).

Hydrogen Bonding and Structural Analysis

Research into the hydrogen bonding and crystal structures of ortho-hydroxy Ketimines, including derivatives of benzene-1,2-diamines, has provided insights into the influence of substituents like methoxy groups on hydrogen bond properties. This knowledge is crucial for understanding the molecular interactions and stability of such compounds (Filarowski et al., 2003).

Dual Ni2+ and Cu2+ Recognition

A chemosensor molecule based on benzene-1,2-diamine structure showed selectivity and sensitivity for Ni2+ and Cu2+ ions in a dual-channel mode, indicating its potential application in multianalyte detection. The study provides a foundation for the development of new sensors for environmental and analytical chemistry applications (Pawar et al., 2015).

Safety and Hazards

properties

IUPAC Name |

3-methoxy-2-N-(4-phenoxyphenyl)benzene-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c1-22-18-9-5-8-17(20)19(18)21-14-10-12-16(13-11-14)23-15-6-3-2-4-7-15/h2-13,21H,20H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBOGSCNGFSVPOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1NC2=CC=C(C=C2)OC3=CC=CC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-1-phenyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2713464.png)

![6-(4-fluorobenzyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2713465.png)

![5-(1-adamantyl)-N-[(E)-(4-fluorophenyl)methylideneamino]-1H-pyrazole-3-carboxamide](/img/structure/B2713466.png)

![1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2713467.png)

![2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-pyrrole](/img/structure/B2713474.png)

![N-benzyl-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2713483.png)

![3-(2-methoxyethyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B2713484.png)